Product packaging for 3-Ethylbenzo[d]isothiazole 1,1-dioxide(Cat. No.:CAS No. 61798-56-9)

3-Ethylbenzo[d]isothiazole 1,1-dioxide

Cat. No.: B13357505
CAS No.: 61798-56-9
M. Wt: 195.24 g/mol
InChI Key: QHOMFOGULKIGBE-UHFFFAOYSA-N
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Description

3-Ethylbenzo[d]isothiazole 1,1-dioxide is a versatile high-purity chemical reagent that serves as a key building block in organic synthesis and materials science research. Its core research value lies in its role as a dienophile in [4+2] annulation reactions for the diastereoselective synthesis of spiropyridazine-benzosultams, which are privileged structures with significant pharmaceutical potential . This synthesis is characterized by mild reaction conditions, a wide substrate range, and high diastereoselectivity, making it an attractive and efficient method for constructing complex spirocyclic frameworks . In the field of advanced materials, this compound has demonstrated significant value as a passivation agent in perovskite solar cells . The sulfonyl group engages in synergistic hydrogen bonding and coordination interactions with perovskite precursors, leading to films with larger grains, reduced defects, and lessened non-radiative recombination . This application results in enhanced photovoltaic efficiency and improved device stability . The compound's benzo[d]isothiazole 1,1-dioxide (sultam) core is a recognized pharmacophore known to inhibit various enzymes and display antiproliferative activity . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2S B13357505 3-Ethylbenzo[d]isothiazole 1,1-dioxide CAS No. 61798-56-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61798-56-9

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

3-ethyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C9H9NO2S/c1-2-8-7-5-3-4-6-9(7)13(11,12)10-8/h3-6H,2H2,1H3

InChI Key

QHOMFOGULKIGBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NS(=O)(=O)C2=CC=CC=C21

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 Ethylbenzo D Isothiazole 1,1 Dioxide and Its Derivatives

Surface Analysis Techniques (X-ray Photoelectron Spectroscopy)

Without primary data from experimental analysis of "3-Ethylbenzo[d]isothiazole 1,1-dioxide," generating a scientifically accurate and thorough article that adheres to the requested outline and its strict content inclusions is not feasible.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), serves as a powerful tool for the stereochemical analysis of chiral molecules. These techniques measure the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and conformational preferences of enantiomers in solution. For derivatives of this compound where a chiral center is present, chiroptical methods are indispensable for enantiomeric characterization and differentiation.

While this compound itself is achiral, the introduction of a stereocenter, for instance by substitution at the ethyl group or at the nitrogen atom of the isothiazole (B42339) ring with a chiral moiety, gives rise to enantiomers. The synthesis of such chiral 3-substituted 1,2-benzisothiazoline 1,1-dioxides, also known as chiral benzosultams, has been documented in the scientific literature. The characterization of these enantiomers is crucial, as they may exhibit different biological activities and pharmacological profiles.

In the absence of direct experimental data for a specific chiral derivative of this compound, computational methods, most notably Time-Dependent Density Functional Theory (TDDFT), have become a reliable and widely accepted approach for predicting ECD spectra. nih.govnih.gov By calculating the theoretical ECD spectra for a given enantiomer, it is possible to correlate the calculated spectrum with the experimentally measured one to assign the absolute configuration.

Detailed Research Findings

The chiroptical properties of a molecule are determined by its three-dimensional structure. The benzo[d]isothiazole 1,1-dioxide core acts as a significant chromophore. When a chiral center is introduced, the electronic transitions of this chromophore are perturbed in a way that is unique to each enantiomer, resulting in characteristic Circular Dichroism (CD) signals, known as Cotton effects.

A hypothetical study on a chiral derivative, such as (R)- and (S)-3-(1-hydroxyethyl)benzo[d]isothiazole 1,1-dioxide, would involve the following steps:

Synthesis and Separation: Enantioselective synthesis or resolution of the racemic mixture to obtain the pure enantiomers.

Experimental ECD Measurement: Recording the ECD spectra of both enantiomers in a suitable solvent. The spectra are expected to be mirror images of each other.

Computational Modeling: Generation of low-energy conformers for one enantiomer (e.g., the R-enantiomer) and calculation of their individual ECD spectra using TDDFT. A Boltzmann-averaged spectrum is then computed based on the relative energies of the conformers.

Comparison and Assignment: The calculated ECD spectrum is compared with the experimental spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the synthesized enantiomers.

The predicted ECD spectrum for a chiral derivative would likely exhibit Cotton effects in the UV region, corresponding to the π→π* transitions of the aromatic ring and the heterocyclic system. The sign and magnitude of these Cotton effects are exquisitely sensitive to the spatial arrangement of the substituents around the chiral center.

Illustrative Data

The following table presents hypothetical, yet realistic, TDDFT-calculated ECD data for the (R)-enantiomer of a chiral 3-substituted benzo[d]isothiazole 1,1-dioxide derivative. Such data is fundamental for the assignment of absolute configuration.

Excitation Wavelength (nm)Molar Ellipticity [θ] (deg cm²/dmol)Associated Electronic Transition
285+15,000n→π
254-22,000π→π (Benzene Ring)
230+35,000π→π* (Isothiazole Ring)

Vibrational Circular Dichroism (VCD) offers complementary information by probing the chirality of the molecule through its vibrational transitions in the infrared region. nih.gov VCD is particularly sensitive to the stereochemistry of molecules, including the determination of absolute configuration and conformational analysis in solution. researchgate.net For chiral derivatives of this compound, VCD spectra would show characteristic signals for the stretching modes of the C=O, SO₂, and C-N bonds within the chiral environment, providing a detailed fingerprint of the enantiomeric structure.

Chemical Transformations and Reaction Mechanisms Involving 3 Ethylbenzo D Isothiazole 1,1 Dioxide

[4 + 2] Annulation Reactions

[4 + 2] annulation, also known as the Diels-Alder reaction, is a powerful tool for the formation of six-membered rings. wikipedia.org In this context, 3-ethylbenzo[d]isothiazole 1,1-dioxide can act as a dienophile, reacting with a conjugated diene to yield a cycloadduct. The electron-withdrawing nature of the sulfonyl group in the benzisothiazole ring system activates the adjacent double bond, making it a suitable dienophile for reactions with electron-rich dienes. libretexts.org

Annulation with 1,2-Diaza-1,3-Dienes

A notable application of this compound in [4 + 2] cycloaddition is its reaction with 1,2-diaza-1,3-dienes. nih.gov These dienes, which can be readily generated in situ from α-halogeno hydrazones, serve as versatile building blocks for the synthesis of nitrogen-containing heterocycles. nih.gov The reaction between this compound and a 1,2-diaza-1,3-diene leads to the formation of novel spiropyridazine-benzosultams. nih.gov

The reaction is initiated by selecting this compound and an α-halogeno hydrazone as the model substrates. The process explores the potential for enamine–iminium tautomerism of the N-sulfonyl ketimine and its subsequent [4 + 2] annulation with the 1,2-diaza-1,3-diene. nih.gov

Influence of Substituent Electronic Effects on Reaction Outcomes

The electronic properties of substituents on the reacting partners significantly influence the outcome of the [4 + 2] annulation reaction. In the reaction of 3-substituted benzoisothiazole 1,1-dioxides with 1,2-diaza-1,3-dienes derived from N-benzoyl hydrazones, the electronic nature of the substituent on the benzoyl group plays a crucial role. beilstein-journals.org

Electron-withdrawing groups on the N-benzoyl hydrazones tend to result in higher yields of the spiropyridazine-benzosultam products compared to electron-donating groups. beilstein-journals.org For instance, a nitro group substituent leads to a significantly higher yield (94%) of the corresponding product. beilstein-journals.org Conversely, electron-donating groups on the same ring system afford higher diastereomeric ratios (dr) than electron-withdrawing groups. beilstein-journals.org

Table 1: Effect of Substituent Electronic Effects on Reaction Yield beilstein-journals.org

EntryR³ Substituent (on N-benzoyl hydrazone)Yield (%)
14-Me85
24-OMe82
34-F88
44-Cl90
54-Br91
64-NO₂94

Reaction conditions: this compound (1.0 mmol), α-halogeno hydrazone (1.5 mmol), Et₃N (2.0 mmol), MeCN (10.0 mL), 25 °C, 2.0 h.

Impact of Steric Hindrance on Reaction Diastereoselectivity and Yield

Steric hindrance at the reaction sites can significantly affect both the yield and diastereoselectivity of the annulation reaction. When examining the substituent at the 3-position of the benzoisothiazole 1,1-dioxide, it is observed that bulkier, branched alkyl groups lead to a noticeable decrease in the reaction yield. beilstein-journals.org

For example, when a bulky and branched isopropyl group is present at the 3-position, the yield of the corresponding spiropyridazine-benzosultam is lower than the yields obtained with linear alkyl groups such as ethyl or propyl. beilstein-journals.org This suggests that increased steric bulk around the dienophile's reactive site hinders the approach of the diene, thereby reducing the reaction efficiency. beilstein-journals.org

Table 2: Impact of Steric Hindrance on Reaction Yield beilstein-journals.org

EntryR¹ Substituent (on benzoisothiazole 1,1-dioxide)ProductYield (%)
1Ethyl3aa 92
2Isopropyl3ba 75
3Propyl3ca 88

Reaction conditions: 3-substituted benzoisothiazole 1,1-dioxide (1.0 mmol), α-halogeno hydrazone 2a (1.5 mmol), Et₃N (2.0 mmol), MeCN (10.0 mL), 25 °C, 2.0 h.

Solvent Effects on Annulation Efficiency

The choice of solvent has a profound impact on the efficiency of the [4 + 2] annulation reaction between this compound and 1,2-diaza-1,3-dienes. Initial attempts using diethyl ether as the solvent at room temperature resulted in no product formation. nih.gov A switch to toluene (B28343) afforded the desired spiropyridazine-benzosultam in a low yield of 10%. nih.gov

A systematic screening of various solvents revealed that polar aprotic solvents significantly enhance the reaction yield. Acetonitrile (MeCN) was identified as the optimal solvent, providing the product in an 85% yield. nih.gov Other solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453) also facilitated the reaction, but with lower efficiencies compared to acetonitrile. nih.gov

Table 3: Optimization of the Solvent for the [4 + 2] Annulation Reaction nih.gov

EntrySolventYield (%)
1Et₂O0
2Toluene10
3DCM65
4THF53
51,4-Dioxane41
6MeCN85
7DMF73
8DMSO69

Reaction conditions: this compound (1a ) (1.0 mmol), α-halogeno hydrazone (2a ) (1.5 mmol), Et₃N (2.0 mmol), solvent (10.0 mL), 25 °C, 2.0 h.

Catalysis and Base Optimization in Cycloaddition Pathways

Triethylamine (B128534) (Et₃N) was found to be the most effective base, leading to a high yield of the desired product. nih.gov Other bases such as diisopropylethylamine (DIPEA) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) also promoted the reaction, albeit with slightly lower yields. nih.gov Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) were less effective under the optimized reaction conditions. nih.gov Further optimization revealed that using 2.0 equivalents of triethylamine provided the best results. nih.gov

Table 4: Optimization of the Base for the [4 + 2] Annulation Reaction nih.gov

EntryBaseYield (%)
1Et₃N85
2DIPEA78
3DBU81
4K₂CO₃55
5Na₂CO₃51
6Cs₂CO₃62
7Pyridine49

Reaction conditions: this compound (1a ) (1.0 mmol), α-halogeno hydrazone (2a ) (1.5 mmol), base (2.0 mmol), MeCN (10.0 mL), 25 °C, 2.0 h.

Mechanistic Insights into Reactivity

The [4 + 2] annulation reaction of this compound with 1,2-diaza-1,3-dienes is believed to proceed through a concerted mechanism, characteristic of Diels-Alder reactions. wikipedia.org The reaction is initiated by the base-induced elimination of HX from the α-halogeno hydrazone to generate the reactive 1,2-diaza-1,3-diene intermediate in situ. nih.gov

The this compound, acting as a dienophile, then undergoes a cycloaddition with the 1,2-diaza-1,3-diene. The regioselectivity and stereoselectivity of this reaction are governed by the electronic and steric properties of the substituents on both the diene and the dienophile. The formation of a single major diastereomer in high yields suggests a highly ordered transition state, which is typical for concerted pericyclic reactions. beilstein-journals.org The scalability of this reaction has been demonstrated, with a gram-scale synthesis affording the product in a 91% yield, highlighting the practical utility of this transformation. beilstein-journals.org

Exploration of Enamine–Iminium Tautomerism of N-Sulfonyl Ketimines

The N-sulfonyl ketimine group within this compound, which possesses α-hydrogens on the ethyl group, is capable of existing in equilibrium with its enamine tautomer. This enamine–iminium tautomerism is analogous to the well-known keto-enol tautomerism. nih.govrsc.org The tautomerization process involves the migration of a proton from the α-carbon to the nitrogen atom, resulting in the formation of an enamine. This equilibrium is a critical aspect of the reactivity of N-sulfonyl ketimines, as the enamine tautomer exhibits nucleophilic character at the α-carbon, a reversal of the electrophilic nature of the imine carbon. rsc.orgbuchler-gmbh.com

The exploration of this tautomerism has been a key aspect in developing synthetic methodologies involving this compound. For instance, in the context of [4+2] annulation reactions, the possibility of the N-sulfonyl ketimine undergoing enamine–iminium tautomerism to subsequently react with a 1,2-diaza-1,3-diene has been investigated. nih.gov While direct evidence for the intermediacy of the enamine tautomer in all reactions of this compound is not always explicitly detailed, the observed reactivity patterns are often consistent with the chemical behavior expected of enamines. buchler-gmbh.comnih.gov The dynamic equilibrium between the imine and enamine forms allows for a dual reactivity profile, enabling the molecule to participate in a broader range of chemical transformations. rsc.org

Proposed Reaction Mechanisms for Annulation and Subsequent Transformations

A notable reaction involving this compound is its [4+2] annulation with 1,2-diaza-1,3-dienes to form spiropyridazine-benzosultams. nih.gov A proposed mechanism for the subsequent transformation of the resulting spiropyridazine-benzosultam into a 3,3-disubstituted-1,2-benzothiazin-4-one involves a multi-step sequence. nih.govbeilstein-journals.org This proposed pathway commences with the oxidation of the spiropyridazine-benzosultam. Following oxidation, hydrolysis of the amide bond under basic conditions is thought to lead to the formation of an aziridine (B145994) intermediate. The final step of the proposed mechanism involves a ring expansion of the aziridine, which, after hydrolysis, yields the 1,2-benzothiazin-4-one product. nih.govbeilstein-journals.org

Post-Annulation Product Transformations

The products resulting from the initial annulation reactions of this compound can undergo further chemical modifications to generate a variety of polycyclic and rearranged heterocyclic systems.

Rearrangements Leading to Polycyclic Systems (e.g., Spiropyridazine-benzosultams)

A significant application of this compound in synthesis is its use as a precursor for the construction of complex polycyclic systems. A prime example is the synthesis of spiropyridazine-benzosultams. This is achieved through a [4+2] annulation reaction between this compound and a 1,2-diaza-1,3-diene. nih.govbeilstein-journals.orgnih.gov This reaction provides an efficient route to these spirocyclic compounds, which are of interest in medicinal chemistry. beilstein-journals.orgrsc.org The reaction conditions for this transformation are typically mild, and the method is amenable to gram-scale synthesis. nih.gov

The following table summarizes the reaction of this compound with an exemplary α-halogeno hydrazone in the presence of a base to yield a spiropyridazine-benzosultam.

Reactant 1Reactant 2ProductYieldReference
This compoundα-Halogeno hydrazoneSpiropyridazine-benzosultam91% (on gram-scale) nih.govbeilstein-journals.org

Synthesis of 3,3-Disubstituted-1,2-benzothiazin-4-ones

The spiropyridazine-benzosultams synthesized from this compound can be further transformed into other heterocyclic structures. One such transformation is their conversion into 3,3-disubstituted-1,2-benzothiazin-4-ones. beilstein-journals.org This conversion represents a ring expansion of the benzosultam core. The reaction is typically carried out by treating the spiropyridazine-benzosultam with a base, such as potassium hydroxide, in the presence of water and an alcohol solvent at elevated temperatures. beilstein-journals.org This rearrangement provides a synthetic route to 1,2-benzothiazin-4-one derivatives, which are another class of heterocyclic compounds with potential biological activities.

The table below details the transformation of a spiropyridazine-benzosultam, derived from this compound, into a 3,3-disubstituted-1,2-benzothiazin-4-one.

Starting MaterialReagentsProductYieldReference
Spiropyridazine-benzosultamKOH, H₂O, Methanol (B129727)3,3-Disubstituted-1,2-benzothiazin-4-one62% beilstein-journals.org

Enantioselective Chemical Reactions Utilizing Benzo[d]isothiazole 1,1-Dioxides

The development of enantioselective reactions is a cornerstone of modern organic synthesis. While specific examples utilizing this compound are not extensively documented, the broader class of benzo[d]isothiazole 1,1-dioxides, as cyclic N-sulfonyl ketimines, are suitable substrates for such transformations.

Friedel-Crafts Alkylation Reactions with Chiral Catalysis

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction. psu.edu The enantioselective variant of this reaction, particularly involving N-sulfonyl imines, has been a subject of significant research. nih.govrsc.org The electrophilic carbon of the N-sulfonyl ketimine moiety in benzo[d]isothiazole 1,1-dioxides is susceptible to nucleophilic attack by electron-rich aromatic compounds in a Friedel-Crafts-type reaction.

The use of chiral catalysts, such as chiral Lewis acids or chiral Brønsted acids, can induce enantioselectivity in these reactions. For instance, chiral phosphoric acids have been shown to be effective catalysts for the asymmetric Friedel-Crafts alkylation of indoles with N-acyl imines. Similarly, chiral metal complexes, such as those of nickel, have been employed for the enantioselective aza-Friedel-Crafts alkylation of anilines with cyclic N-sulfonyl α-ketiminoesters. nih.gov These catalytic systems operate by coordinating to the imine, thereby activating it towards nucleophilic attack and creating a chiral environment that directs the approach of the nucleophile to one face of the molecule, leading to the preferential formation of one enantiomer.

Although a specific application of a chiral-catalyzed Friedel-Crafts reaction with this compound is not detailed in the reviewed literature, the established methodologies for related N-sulfonyl ketimines strongly suggest its potential as a substrate in such asymmetric transformations. nih.govnih.gov

Stereochemical Control and Diastereoselectivity in Derivatization

Detailed research findings on this topic are not available in the current scientific literature.

No data tables on diastereomeric excess or stereoselective reaction conditions for the derivatization of this compound could be compiled.

Computational Chemistry Studies of 3 Ethylbenzo D Isothiazole 1,1 Dioxide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like 3-Ethylbenzo[d]isothiazole 1,1-dioxide. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Key electronic properties that can be determined from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For benzo[d]isothiazole derivatives, the electronic nature of substituents on the benzene (B151609) ring can significantly influence the HOMO-LUMO gap. nih.govmdpi.com

DFT calculations also allow for the generation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom, indicating these as sites susceptible to electrophilic attack or coordination.

Table 1: Representative DFT-Calculated Electronic Properties for a Benzothiazole (B30560) Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Note: These are representative values for a substituted benzothiazole and may vary for this compound.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions involving this compound. nih.govresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved. This includes determining activation energies, which govern the reaction rates. pennylane.ai

For instance, the reactivity of the benzo[d]isothiazole 1,1-dioxide core can be explored in various chemical transformations. A notable example is the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, which has been studied computationally. rsc.org Such studies involve locating the transition state structures for the key steps of the reaction, providing insights into the stereoselectivity and regioselectivity of the process.

The general workflow for modeling a reaction pathway involves:

Geometry Optimization: The structures of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to characterize the nature of the stationary points. A minimum will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be used to confirm that a located transition state connects the desired reactants and products. nih.gov

These computational approaches enable the prediction of reaction outcomes and the design of new synthetic routes. researchgate.net

Theoretical Studies on Tautomeric Equilibria and Conformations

Tautomerism, the interconversion of structural isomers, is a possibility for certain derivatives of the benzo[d]isothiazole 1,1-dioxide scaffold, although less likely for the 3-ethyl substituted variant which lacks acidic protons on the heterocyclic ring. However, for related compounds with different substitution patterns, computational methods can be used to assess the relative stabilities of different tautomeric forms. rsc.orgbeilstein-journals.org

The relative energies of tautomers can be calculated using high-level quantum chemical methods. The inclusion of solvent effects, often through Polarizable Continuum Models (PCM), is crucial as the polarity of the solvent can significantly influence the position of the tautomeric equilibrium. researchgate.net

For this compound itself, conformational analysis is more relevant. The ethyl group at the 3-position can rotate, leading to different conformers. While the energy barrier for this rotation is expected to be low, computational methods can precisely determine the rotational energy profile and identify the most stable conformation. This information is important for understanding how the molecule might interact with other molecules, such as in a biological context.

Computational Prediction of Spectroscopic Properties and Chiroptical Data

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netchemrxiv.org By calculating the vertical excitation energies and oscillator strengths, a theoretical spectrum can be generated that can be compared with experimental data. scirp.orgdntb.gov.ua This can aid in the assignment of experimental absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. researchgate.net For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the aromatic system.

In addition to UV-Vis spectra, other spectroscopic properties can be computationally predicted. For example, DFT calculations can provide accurate predictions of vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing another layer of validation for the computationally determined molecular structure.

For chiral derivatives of benzo[d]isothiazole 1,1-dioxide, computational methods can be used to predict chiroptical properties such as electronic circular dichroism (ECD) and optical rotatory dispersion (ORD). These calculations are essential for determining the absolute configuration of chiral molecules.

Table 2: Representative TD-DFT Calculated Electronic Transitions for a Benzothiazole Analog

TransitionWavelength (nm)Oscillator Strength (f)
HOMO -> LUMO3100.45
HOMO-1 -> LUMO2850.12
HOMO -> LUMO+12600.30
Note: These are representative values and will differ for the specific compound.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Coordination)

Understanding the intermolecular interactions of this compound is crucial for predicting its solid-state packing, solubility, and potential biological activity. nih.gov While the 3-ethyl derivative is not a hydrogen bond donor, the oxygen atoms of the sulfonyl group and the nitrogen atom can act as hydrogen bond acceptors.

Computational methods can be used to model these interactions. For example, the interaction energy between this compound and a hydrogen bond donor like water or methanol (B129727) can be calculated to quantify the strength of the hydrogen bond. ub.edu The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful technique that can be used to analyze the electron density to characterize the nature of intermolecular interactions, including hydrogen bonds, van der Waals interactions, and π-π stacking. ub.edu

In the context of coordination chemistry, DFT can be used to study the interaction of this compound with metal ions. The oxygen and nitrogen atoms are potential coordination sites. mdpi.com Computational modeling can predict the preferred coordination geometry and the binding energy, providing insights into the potential for this molecule to act as a ligand in metal complexes. Molecular docking and molecular dynamics simulations can further explore the interactions of this compound within the binding sites of proteins. nih.gov

Applications of 3 Ethylbenzo D Isothiazole 1,1 Dioxide in Advanced Materials Science and Synthetic Methodology

Role as a Modulator in Perovskite Materials Science

The introduction of organic small molecules as additives is a key strategy to enhance the performance and stability of perovskite solar cells (PSCs). 3-Ethylbenzo[d]isothiazole 1,1-dioxide, referred to in some studies as PSAD, has been identified as an effective agent for this purpose. Its primary influence lies in its ability to modulate the crystallization process and passivate defects within the perovskite film, which are critical factors for achieving high-efficiency photovoltaic devices. rsc.org

Defect Passivation in Perovskite Films

Crystallographic defects, such as vacancies and uncoordinated ions, are inevitably formed during the fabrication of perovskite films and act as non-radiative recombination centers, limiting the efficiency and stability of PSCs. This compound plays a crucial role in mitigating these defects. The sulfonyl group (SO₂) in the molecule is key to its passivation capabilities. rsc.org

Crystallization Regulation and Morphology Control in Perovskite Film Formation

The quality of the perovskite film, characterized by large grain sizes and low defect density, is paramount for efficient charge transport. The presence of this compound in the perovskite precursor solution has been found to regulate the crystallization process, resulting in superior film morphology. rsc.org

The interaction between the sulfonyl group of the additive and the lead ions in the precursor solution can slow down the rapid crystallization of the perovskite, allowing for the formation of larger, more uniform grains. This controlled crystallization leads to a more ordered and compact film with fewer grain boundaries, which are often pathways for charge recombination. The improved morphology facilitates better charge carrier transport and extraction, thereby enhancing the short-circuit current density (Jsc) and fill factor (FF) of the PSCs. rsc.org

Interfacial Engineering through Sulfonyl Passivation

The interfaces between the perovskite absorber layer and the charge transport layers are critical regions where significant energy losses can occur. This compound also functions as an interfacial engineering agent. By passivating the defects at these interfaces, it helps to reduce the energy barrier for charge extraction. rsc.org

The table below summarizes the impact of this compound (PSAD) on perovskite solar cell parameters based on reported findings. rsc.org

ParameterControl DevicePSAD-Treated DeviceImprovement
Power Conversion Efficiency (PCE)LowerHigherSignificant Increase
Open-Circuit Voltage (Voc)LowerHigherIncreased
Short-Circuit Current Density (Jsc)LowerHigherIncreased
Fill Factor (FF)LowerHigherIncreased
Non-radiative RecombinationHigherLowerReduced
Grain SizeSmallerLargerEnhanced
Defect DensityHigherLowerReduced

Versatility as a Synthetic Building Block for Complex Organic Scaffolds

The benzo[d]isothiazole 1,1-dioxide scaffold, of which this compound is a derivative, is a valuable building block in synthetic organic chemistry. The reactivity of this heterocyclic system allows for its transformation into a variety of more complex molecular architectures.

The core structure can undergo various chemical modifications. For instance, benzo[d]isothiazole 1,1-dioxides have been shown to participate in photochemical reactions, such as the aza Paternò–Büchi reaction with alkenes, leading to the formation of novel thiazepine derivatives. researchgate.net Such transformations highlight the potential of the 3-ethyl derivative to serve as a starting material for the synthesis of unique seven-membered heterocyclic systems.

Furthermore, the general class of benzo[d]isothiazole 1,1-dioxides can be functionalized at different positions, allowing for the introduction of various substituents and the construction of diverse molecular frameworks. This versatility makes this compound a promising candidate for the development of new pharmaceuticals and functional materials.

Strategies for High-Throughput Compound Library Synthesis

The development of new drugs and materials often relies on the synthesis and screening of large collections of compounds, known as chemical libraries. High-throughput synthesis, often employing multi-component reactions (MCRs), is a key strategy for the rapid generation of such libraries.

Multi-Component Reaction Protocols for Library Generation

While specific multi-component reactions involving this compound are not extensively documented, the broader class of isothiazole (B42339) 1,1-dioxides and related cyclic sulfonamides (sultams) has been successfully utilized in MCRs for library synthesis. For example, one-pot, multi-component protocols involving aza-Michael additions and click reactions have been used to generate libraries of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. walisongo.ac.id

These established methodologies for related scaffolds suggest that this compound could be a valuable substrate for similar high-throughput synthesis strategies. The reactivity of the benzo[d]isothiazole 1,1-dioxide core could be exploited in various MCRs to rapidly assemble a diverse range of complex molecules from simple starting materials. This approach is highly efficient and atom-economical, making it ideal for creating large libraries for screening purposes. The development of such protocols would significantly expand the chemical space accessible from this versatile scaffold.

Dihydroisothiazole (B14293150) 1,1-Dioxide Scaffolds in Combinatorial Synthesis

The development of extensive chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. In this context, dihydroisothiazole 1,1-dioxide scaffolds have proven to be valuable building blocks for combinatorial synthesis. nih.gov The core structure allows for rapid diversification through various chemical reactions, leading to large libraries of novel compounds. nih.gov

One prominent strategy involves a one-pot, multi-component protocol that pairs an aza-Michael diversification reaction with other orthogonal reaction pathways. nih.gov For instance, a core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide scaffold can be synthesized on a multi-gram scale. nih.gov This scaffold can then be reacted with a diverse array of amines and azides to generate extensive libraries of triazole-containing isothiazolidine 1,1-dioxides. nih.gov

The efficiency of this approach is highlighted by the successful generation of a 180-member library, with a high percentage of compounds achieving greater than 90% purity after purification. nih.gov The design of these libraries is often guided by computational analysis to ensure desirable physicochemical properties, such as adherence to Lipinski's Rule of Five and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.gov

Another diversification strategy involves the initial synthesis of "daughter scaffolds" through the aza-Michael reaction of the core dihydroisothiazole 1,1-dioxide with various amino alcohols. These daughter scaffolds can then undergo further reactions, such as one-pot click/esterification protocols, to expand the chemical space of the library. nih.gov

Interactive Table: Representative Library Synthesis Parameters

ParameterDetails
Core Scaffold2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide
Key ReactionsAza-Michael Addition, Click Chemistry, Esterification
Library Size90 to 180 members reported
Diversification PointsAmines, Azides, Amino Alcohols, Carboxylic Acids
Purity Target>90% for high-throughput screening

Development of Saccharin-Based Derivatives via Chemical Transformations

Saccharin (B28170), or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is a foundational molecule from which a vast number of derivatives, including this compound, are conceptually derived. The chemical transformations of saccharin and its analogues are well-established and provide a versatile platform for generating new molecular architectures with diverse applications. rsc.orgnih.gov

One common synthetic route involves the modification of the saccharin core to introduce new functional groups. For example, saccharin can be converted into saccharyl chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) through a nucleophilic substitution reaction. walisongo.ac.id This intermediate can then undergo further substitution reactions. For instance, reaction with cinnamyl alcohol yields O-cinnamylsaccharin, which can then be isomerized to N-cinnamylsaccharin via a nih.govresearchgate.net sigmatropic rearrangement. walisongo.ac.id

The benzene (B151609) ring of the saccharin scaffold has also been a target for derivatization. Using techniques like the Sonogashira cross-coupling reaction, functional groups such as alkynes can be introduced. nih.gov These functionalized saccharin derivatives can then serve as building blocks for creating more complex molecules, for example, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole conjugates. nih.gov

Furthermore, saccharin and its derivatives have been explored for their catalytic activity in a variety of organic transformations. rsc.org These include acting as catalysts for reactions such as the Biginelli reaction, Paal-Knorr pyrrole (B145914) synthesis, and various condensation and protection reactions. rsc.org The development of these catalytic applications represents a green and efficient approach in synthetic chemistry. rsc.org

Interactive Table: Examples of Saccharin Derivative Transformations and Applications

Starting MaterialReagentsProduct TypeApplication/Reaction Type
SaccharinPhosphorus PentachlorideSaccharyl ChlorideIntermediate for further substitution
Saccharyl ChlorideCinnamyl AlcoholO-CinnamylsaccharinPrecursor for sigmatropic rearrangement
6-IodosaccharinEthynyltrimethylsilane6-AlkynylsaccharinBuilding block for click chemistry
SaccharinVariousN-Substituted SaccharinsCatalysts for organic reactions

Conclusion and Future Research Directions

Summary of Key Research Findings for 3-Ethylbenzo[d]isothiazole 1,1-Dioxide

Research into 3-substituted 1,2-benzisothiazole (B1215175) 1,1-dioxides has established foundational synthetic routes that are applicable to the preparation of this compound. The primary methods involve the reaction of saccharin (B28170) or its derivatives with organometallic reagents.

Key Synthetic Approaches:

Starting MaterialReagentProductReference
Saccharin (1,2-benzisothiazolin-3-one 1,1-dioxide)Organolithium compounds (e.g., Ethyllithium)3-Alkyl-1,2-benzisothiazole 1,1-dioxides rsc.org
Saccharin or 3-chloro-1,2-benzisothiazole (B19369) 1,1-dioxideGrignard reagents (e.g., Ethylmagnesium bromide)3-Alkyl-1,2-benzisothiazole 1,1-dioxides rsc.org

While these methods provide a clear pathway to the synthesis of the target compound, detailed studies on the reaction kinetics, optimization, and scope specifically for the ethyl derivative are not extensively documented. The reactivity of the broader class of benzo[d]isothiazole 1,1-dioxides has been explored, for instance, in visible-light-mediated aza Paternò–Büchi reactions with alkenes, suggesting a rich photochemical reactivity that the 3-ethyl derivative likely shares. rsc.org

Emerging Avenues in Synthetic Methodology and Reaction Discovery

The future of synthesizing this compound and its analogs lies in the development of more efficient, selective, and sustainable synthetic methods. Recent advancements in the synthesis of benzo[d]isothiazoles, in general, point towards several promising directions. arkat-usa.org These include transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies that could offer milder reaction conditions and broader functional group tolerance.

Furthermore, the exploration of one-pot, multi-component reactions could provide rapid access to diverse libraries of substituted benzo[d]isothiazole 1,1-dioxides for high-throughput screening in various applications. nih.gov The unique electronic properties of the benzo[d]isothiazole 1,1-dioxide scaffold make it an interesting platform for discovering new types of chemical transformations, potentially leading to novel heterocyclic systems.

Prospects for Novel Materials Science Applications

The application of benzo[d]isothiazole derivatives has historically been concentrated in medicinal chemistry and agriculture. mdpi.com However, the inherent properties of the this compound core, such as its rigid bicyclic structure and the presence of a sulfonyl group, suggest potential for its use in materials science.

Potential areas of exploration include:

Organic Electronics: The electron-withdrawing nature of the sulfonyl group could be exploited in the design of n-type organic semiconductors for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or improved charge transport characteristics.

Fluorescent Probes: Functionalization of the aromatic ring could lead to the development of novel fluorescent sensors for the detection of specific analytes.

Systematic studies correlating the structure of 3-alkylbenzo[d]isothiazole 1,1-dioxides with their photophysical and electronic properties are needed to unlock their full potential in materials science.

Challenges and Opportunities in Computational Design and Mechanistic Elucidation

Computational chemistry offers powerful tools to investigate the structure, properties, and reactivity of molecules like this compound. While specific computational studies on this compound are lacking, density functional theory (DFT) and other quantum chemical methods can provide valuable insights.

Opportunities for Computational Studies:

Research AreaComputational MethodPotential Insights
Molecular Geometry and Electronic StructureDensity Functional Theory (DFT)Bond lengths, bond angles, charge distribution, HOMO-LUMO gap
Reaction MechanismsTransition State Theory, Intrinsic Reaction Coordinate (IRC) calculationsActivation energies, reaction pathways for synthesis and reactivity
Spectroscopic PropertiesTime-Dependent DFT (TD-DFT)Prediction of UV-Vis and fluorescence spectra
Material PropertiesMolecular Dynamics (MD) simulations, Quantum ESPRESSOCrystal packing, charge mobility, and other solid-state properties

A significant challenge lies in the accurate prediction of properties in condensed phases, where intermolecular interactions play a crucial role. The development of more sophisticated computational models that can account for these effects is essential for the rational design of new materials based on the this compound scaffold. Furthermore, computational studies can guide synthetic efforts by predicting the feasibility of new reactions and identifying promising target molecules with desired properties.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl group splitting in ¹H NMR at δ ~1.2–1.5 ppm) .
  • X-ray Crystallography : Resolves the planar isothiazole ring and dihedral angles (e.g., 73° between benzo and isothiazole rings in analogs) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.29 for C₁₁H₁₃NO₂S) .

Advanced Tip : Dynamic NMR can probe conformational flexibility in solution, particularly for dihydroisothiazole derivatives .

What strategies enhance enantioselectivity in chiral derivatives?

Q. Advanced

  • Chiral auxiliaries : Temporarily attaching enantiopure groups (e.g., Evans oxazolidinones) to control stereochemistry during cyclization .
  • Asymmetric catalysis : Zinc complexes with chiral ligands (e.g., BINOL) induce enantioselectivity in Michael additions .
  • Enzymatic resolution : Lipases or esterases separate racemic mixtures, though substrate compatibility varies .

Case Study : Visible-light-mediated aza-Paternò-Büchi reactions achieve up to 95% ee for benzo[f][1,2]thiazepine derivatives, a related scaffold .

How does substitution influence biological activity in enzyme inhibition studies?

Q. Basic

  • Electron-withdrawing groups (EWGs) : Nitro or chloro substituents enhance binding to enzymes like 5-lipoxygenase (5-LOX) by increasing electrophilicity .
  • Hydrophobic substituents : Ethyl or phenyl groups improve membrane permeability, critical for intracellular targets .

Q. Advanced SAR Analysis :

DerivativeSubstituentIC₅₀ (μM) vs. Trypanosoma PFTase
3-Ethyl-C₂H₅0.45
3-NO₂-NO₂0.12
3-Ph-C₆H₅1.20

The nitro derivative shows 3.7× greater potency than the ethyl analog, highlighting EWGs' role in enzyme inhibition .

What computational tools predict bioactivity and guide lead optimization?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PFTase binding pockets) .
  • QSAR models : Machine learning correlates substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .
  • AI-driven synthesis planning : Tools like Pistachio or Reaxys predict feasible routes and prioritize high-yield reactions .

Validation : In silico screening of 180 triazole-containing derivatives identified 12 hits with predicted IC₅₀ < 1 μM against bacterial enzymes .

How are contradictions in biological data resolved across studies?

Q. Methodological Approach

  • Dose-response curves : Confirm activity thresholds; e.g., a compound inactive at 10 μM may show efficacy at 100 μM .
  • Target profiling : Use kinome-wide screens to rule off-target effects (e.g., kinase inhibition vs. PFTase specificity) .
  • Meta-analysis : Compare datasets across analogs (e.g., benzisothiazole vs. benzothiazole derivatives) to identify scaffold-specific trends .

Example : A 3-ethyl derivative showed weak antimicrobial activity in vitro but potentiated β-lactams in combinatorial assays, suggesting synergy .

What are the limitations of current catalytic systems for scaling derivatives?

Q. Advanced

  • Catalyst degradation : Grubbs catalysts decompose above 80°C, limiting high-temperature reactions .
  • Metal contamination : Residual Cu or Pd in final products requires extensive purification for biological testing .
  • Solvent dependence : BF₃·OEt₂-mediated reactions lack scalability in polar aprotic solvents .

Innovations : Immobilized catalysts (e.g., silica-supported CuI) improve recyclability and reduce metal leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.